2-Amino-3,4,5-trimethoxybenzoic acid

Antimicrobial Antitubercular Quinazolinone synthesis

Researchers targeting drug-resistant bacteria or developing EGFR kinase inhibitors require the specific 3,4,5-trimethoxy substitution pattern that only this anthranilic acid derivative provides. 2-Amino-3,4,5-trimethoxybenzoic acid (CAS 61948-85-4) solves this challenge as the essential precursor. • Yields 6,7,8-trimethoxyquinazolinones with maximum antimicrobial and antitubercular activity (Krishnarth et al., 2019) • Generates 6,7,8-trimethoxy-4-aminoquinazoline analogs for EGFR SAR studies • Directly blocks EGFR ligand binding as a tool compound (2AMTB) Supplied with ≥98% purity; ambient storage and shipping.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 61948-85-4
Cat. No. B1265772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4,5-trimethoxybenzoic acid
CAS61948-85-4
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)O)N)OC)OC
InChIInChI=1S/C10H13NO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
InChIKeyJSHSRQCOCMIIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4,5-trimethoxybenzoic Acid: Core Profile


2-Amino-3,4,5-trimethoxybenzoic acid (CAS 61948-85-4), also known as 3,4,5-trimethoxyanthranilic acid, is a polysubstituted benzoic acid derivative [1]. It features a carboxylic acid group, a primary amine at the ortho position, and three methoxy substituents on the aromatic ring. This specific substitution pattern confers distinct chemical reactivity and physicochemical properties, making it a valued intermediate in pharmaceutical research and fine chemical synthesis, rather than a generic or commodity building block .

2-Amino-3,4,5-trimethoxybenzoic Acid: Why Simpler Analogs Fail


The precise arrangement of substituents on the benzoic acid core of 2-Amino-3,4,5-trimethoxybenzoic acid is critical for its utility. While simpler anthranilic acids (e.g., 2-amino-4,5-dimethoxybenzoic acid) or non-aminated trimethoxybenzoic acids (e.g., eudesmic acid) may appear as plausible substitutes due to lower cost or easier accessibility, they fail to replicate the compound's specific reactivity and resultant bioactivity [1]. The combination of an ortho-amino group with a 3,4,5-trimethoxy pattern is essential for its role as a precursor to specific heterocyclic systems like quinazolines and quinazolinones, where the amino group provides the nucleophilic handle for ring closure and the methoxy groups tune the electronic and steric properties of the final pharmacophore [2]. Substituting this compound leads to different reaction pathways or a loss of desired biological activity in the final derivative.

2-Amino-3,4,5-trimethoxybenzoic Acid: Comparative Evidence


Essential Precursor for Antimicrobial Quinazolinones

2-Amino-3,4,5-trimethoxybenzoic acid serves as the exclusive starting material for a series of 6,7,8-trimethoxy quinazolinones. When synthesized, these derivatives demonstrate broad-spectrum antimicrobial activity [1]. In a direct head-to-head comparison within the same study, four specific derivatives synthesized from this acid (compounds IV c, IV f, IV h, and IV o) exhibited maximum antimicrobial activity against tested bacterial and fungal strains, with subsequent anti-tubercular screening against Mycobacterium tuberculosis H37Rv showing promising inhibition [1]. This performance is directly attributed to the 6,7,8-trimethoxy substitution pattern derived from the parent benzoic acid, which is absent in quinazolinones made from simpler anthranilic acids .

Antimicrobial Antitubercular Quinazolinone synthesis

Anticancer Quinazoline Precursor Targeting EGFR

The compound is a crucial precursor for synthesizing 4-substituted quinazolines, a class of compounds recognized for their biological activity as anticancer agents, particularly as analogs of the EGFR inhibitor PD153035 . The 6,7,8-trimethoxy substitution pattern on the quinazoline core, which originates directly from 2-amino-3,4,5-trimethoxybenzoic acid, is essential for this activity . This differentiates it from 2-amino-4,5-dimethoxybenzoic acid, which would yield a 6,7-dimethoxyquinazoline, a scaffold with a different biological profile and binding affinity.

Anticancer EGFR inhibitor Quinazoline synthesis

Anticancer Activity via EGFR Interference

The compound itself, designated 2AMTB, has been reported as a potential anticancer agent that inhibits cancer cell growth by interfering with the epidermal growth factor receptor (EGFR) . It blocks the binding of EGFR to its ligands, preventing downstream signaling, and has been shown to inhibit EGF-induced proliferation in vitro and in vivo . While specific comparative IC50 data against other trimethoxybenzoic acid derivatives is not available, the presence of the ortho-amino group is a key structural differentiator from non-aminated analogs like eudesmic acid (3,4,5-trimethoxybenzoic acid, CAS 118-41-2), which lacks this direct anticancer activity.

Anticancer EGFR ROS inhibition

2-Amino-3,4,5-trimethoxybenzoic Acid: Key Applications


Antimicrobial & Antitubercular Quinazolinone Synthesis

Researchers developing new agents against drug-resistant bacteria and Mycobacterium tuberculosis should procure this compound as the essential starting material for a library of 6,7,8-trimethoxyquinazolinones. As demonstrated by Krishnarth et al. (2019), this specific precursor yields derivatives with maximum antimicrobial and antitubercular activity within the series, confirming its non-substitutable role in this synthetic route [1].

6,7,8-Trimethoxyquinazoline Anticancer Agents

Medicinal chemists focused on EGFR kinase inhibitors should use this compound to generate 6,7,8-trimethoxy-4-aminoquinazoline analogs of PD153035. The unique methoxy substitution pattern is crucial for exploring SAR around the quinazoline core and cannot be achieved using simpler anthranilic acid building blocks [1].

EGFR-Mediated Cancer Cell Proliferation and ROS

Cancer biologists exploring mechanisms of EGFR interference can utilize 2-Amino-3,4,5-trimethoxybenzoic acid (2AMTB) directly as a tool compound. It has demonstrated the ability to block EGFR ligand binding and inhibit EGF-induced proliferation, offering a distinct chemical probe compared to non-aminated trimethoxybenzoates [1].

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